Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate
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Overview
Description
Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate is a complex organic compound with a unique structure that includes an ethyl ester, a hydroxyl group, an iodine atom, and a conjugated enyne system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate typically involves multiple steps, starting from simpler organic molecules. One common approach is the esterification of a suitable carboxylic acid with ethanol in the presence of an acid catalyst, such as concentrated sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate can undergo various chemical reactions, including:
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or Jones reagent.
Reduction: LiAlH4, NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like NH3 (Ammonia), RSH (Thiols).
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate can be compared with other compounds having similar functional groups, such as:
Ethyl (2S,4S)-1,4-Anhydro-3-Deoxypentitol-2-Carboxylate: Another ethyl ester with unique structural features.
Pyrrolidine Derivatives: Compounds with similar biological activities and structural complexity.
Properties
CAS No. |
918313-66-3 |
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Molecular Formula |
C10H13IO3 |
Molecular Weight |
308.11 g/mol |
IUPAC Name |
ethyl (4S)-4-hydroxy-7-iodo-6-methylhept-6-en-2-ynoate |
InChI |
InChI=1S/C10H13IO3/c1-3-14-10(13)5-4-9(12)6-8(2)7-11/h7,9,12H,3,6H2,1-2H3/t9-/m1/s1 |
InChI Key |
DVUANUMLMTVKSL-SECBINFHSA-N |
Isomeric SMILES |
CCOC(=O)C#C[C@H](CC(=CI)C)O |
Canonical SMILES |
CCOC(=O)C#CC(CC(=CI)C)O |
Origin of Product |
United States |
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